N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, it can be prepared through organic synthesis. Researchers have reported the synthesis of related derivatives using various methods, including FTIR , 1H-NMR , and mass spectral analysis . Further studies are needed to explore efficient synthetic routes for this compound.
Scientific Research Applications
Synthesis and Biological Activity
- A study described the synthesis and anti-angiogenic activity of novel derivatives, highlighting their potential in inhibiting angiogenesis and demonstrating DNA cleavage activities, indicating their potential as anticancer agents due to both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
- Another research focused on the development and synthesis of a negative allosteric modulator for depression, showcasing the compound's synthesis route and its application in clinical trials (Thomas K. David et al., 2017).
Pharmacological Potential
- The metabolic pathways of a novel antineoplastic tyrosine kinase inhibitor in chronic myelogenous leukemia patients were explored, revealing the primary metabolites and suggesting the compound's metabolic stability and potential therapeutic efficacy (Aishen Gong et al., 2010).
- Research on new picolinamide derivatives showed high specificity and affinity towards serotoninergic receptors, presenting a novel approach for designing antidepressants and possibly other CNS-targeted therapies (F. Fiorino et al., 2017).
Chemical Properties and Interactions
- A study investigated the amide rotational barriers in picolinamide and nicotinamide, contributing to our understanding of the pharmacological activities of pyridine carboxamides and their structural dynamics, which are crucial for drug design (Ryan A. Olsen et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with its target leads to changes in the signaling through PKB .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits the activation of PKB, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound’s action results in significant molecular and cellular effects.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(13-6-2-3-8-17-13)19-12-14-18-9-7-15(20-14)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNPBBXDYYOPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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